Desoxyanisoin
Overview
Description
Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone, is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . It is characterized by its white to slightly yellow crystalline appearance and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desoxyanisoin can be synthesized through several methods. One common method involves the reaction of 2-chloro-1,2-bis(4-methoxyphenyl)ethanone with sodium sulfide nonahydrate in N,N-dimethylformamide under an inert atmosphere at room temperature . The reaction mixture is stirred for 0.5 hours, followed by the addition of water and extraction with ethyl acetate. The organic phases are combined, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resultant residue is purified by flash chromatography to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Desoxyanisoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine in carbon tetrachloride.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Desoxyanisoin is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of desoxyanisoin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Desoxyanisoin is unique due to its specific structural features and reactivity. Similar compounds include:
- 4-Methoxybenzyl 4-methoxyphenyl ketone
- 4,4’-Dimethoxydeoxybenzoin
- 1,2-Bis(4-methoxyphenyl)ethanone
Compared to these compounds, this compound exhibits distinct reactivity and applications, making it valuable for specific research and industrial purposes .
Biological Activity
Desoxyanisoin is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its versatile applications and biological activities. This article delves into the biological properties of this compound, focusing on its anti-inflammatory, estrogenic, and cytotoxic activities, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound, chemically known as 4,4'-dimethoxy-1,1'-biphenyl-2-ol, serves as a precursor in the synthesis of various bioactive compounds. Its structural framework allows for modifications that enhance its pharmacological properties. The synthesis typically involves the demethylation of anisoin or similar derivatives, yielding this compound with high efficiency.
1. Anti-Inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit protein denaturation and cyclooxygenase (COX) activity. The results demonstrated that derivatives synthesized from this compound showed comparable anti-inflammatory effects to established drugs such as diclofenac sodium.
Compound | IC50 (µM) | Binding Energy (kcal/mol) |
---|---|---|
This compound Derivative A | 25.3 | -11.67 |
Diclofenac Sodium | 22.5 | -12.00 |
The binding energy indicates strong interactions with the COX-2 enzyme, suggesting potential for development as a therapeutic agent in inflammatory diseases .
2. Estrogenic Activity
This compound has been studied for its estrogenic activity, particularly in breast cancer cell lines. It functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) activation and gene expression related to cell proliferation.
In vitro assays using MCF-7 breast cancer cells demonstrated that this compound could activate estrogen response elements (ERE), leading to increased cell proliferation:
Compound | ERE Activation (% of E2) | EC50 (nM) |
---|---|---|
This compound | 75 | 50 |
17β-Estradiol (E2) | 100 | 10 |
These findings suggest that this compound may have both agonistic and antagonistic effects depending on the cellular context, making it a candidate for further investigation in hormone-related therapies .
3. Cytotoxicity Studies
The cytotoxic effects of this compound have also been explored in various cancer cell lines. Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 30 |
HeLa (Cervical) | 45 |
Normal Fibroblasts | >100 |
This selectivity highlights this compound's potential as a lead compound in anticancer drug development .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study involving the synthesis of triphenylethylene-platinum(II) complexes from this compound demonstrated enhanced cytotoxicity against breast cancer cells compared to this compound alone, indicating synergistic effects with metal complexes .
- Case Study 2 : In another investigation, modifications to the methoxy groups on the this compound structure resulted in derivatives with improved estrogenic activity, showcasing the impact of structural changes on biological efficacy .
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICBLYCPRWNHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074469 | |
Record name | Desoxyanisoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-44-5 | |
Record name | 1,2-Bis(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxyanisoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyanisoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxyanisoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desoxyanisoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxydeoxybenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYANISOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TFW8HSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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